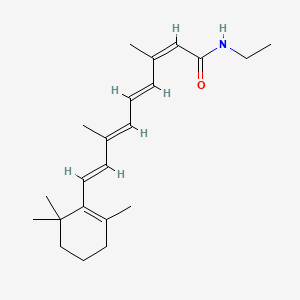

Retinamide, N-ethyl-, 13-cis-

Description

Contextualization as a Synthetic Retinoid Analog in Scientific Inquiry

N-ethyl-13-cis-retinamide is a synthetic derivative of vitamin A, placing it within the broad class of compounds known as retinoids. ontosight.aiontosight.ai Unlike naturally occurring retinoids, it is a chemically modified analog, specifically an amide derivative of 13-cis-retinoic acid. ontosight.ai This structural alteration, where the carboxylic acid group is replaced by an ethylamide group, is central to its scientific interest. ontosight.ai The synthesis of such analogs is a key strategy in medicinal chemistry to investigate structure-activity relationships. By modifying the parent compound, researchers can explore how these changes affect the molecule's biological activity, stability, and interaction with cellular components. nih.gov The chemical structure of N-ethyl-13-cis-retinamide, featuring a conjugated polyene chain and a terminal amide group, allows it to interact with retinoid receptors, thereby influencing gene expression and cellular behavior in ways that can be distinct from other retinoids. ontosight.aiontosight.ai

Historical Evolution of Retinoid Research Paradigms and the Compound's Emergence in Preclinical Studies

The scientific journey of retinoids began with the discovery of vitamin A in the early 20th century and its essential role in vision and other physiological processes. mylens.ainih.gov A significant shift occurred with the synthesis of all-trans-retinoic acid in 1947, marking a milestone in retinoid chemistry. mylens.ai Research in the following decades unveiled the therapeutic potential of retinoids, leading to the introduction of tretinoin (B1684217) (all-trans-retinoic acid) for acne in the 1960s. mylens.ai This spurred the development of synthetic retinoids, classified into generations based on their molecular structure, with the aim of improving therapeutic profiles. numberanalytics.comwikipedia.org

N-ethyl-13-cis-retinamide emerged from this era of intense research and development focused on creating novel retinoid analogs. nih.gov Preclinical studies were designed to evaluate its biological activities, often in comparison to its parent compounds and other synthetic derivatives. nih.govnih.gov A notable area of investigation has been its effects on cell differentiation and proliferation. For instance, studies using mouse fibroblast cell lines explored its activity in inhibiting neoplastic transformation. nih.gov Other preclinical research focused on its potential dermatological effects, examining its influence on cell differentiation and survival in skin models. ontosight.ai

Rationale for Academic Investigation of N-ethyl-13-cis-retinamide in Diverse Biological Systems

The primary rationale for the academic investigation of N-ethyl-13-cis-retinamide lies in its potential to elucidate the complex mechanisms of retinoid action. By comparing its effects to those of other retinoids, scientists can dissect the roles of specific structural features. nih.gov For example, research has been conducted to understand how the ethylamide modification alters its interaction with plasma retinol-binding protein (RBP) and its influence on plasma retinol (B82714) levels. researchgate.net

A significant focus of research has been its potential in cancer chemoprevention. scirp.orgscispace.com Studies in hamster models have shown that while all-trans-retinoic acid and 13-cis-retinoic acid caused dose-dependent malformations, an equivalent dose of N-ethyl-13-cis-retinamide did not result in such embryotoxicity. nih.govresearchgate.net This suggests that structural modifications can separate the potential anti-carcinogenic activity of retinoids from their teratogenic effects. nih.gov

Furthermore, the metabolic fate of N-ethyl-13-cis-retinamide is a key area of investigation. core.ac.uk Understanding how it is absorbed, distributed, metabolized, and excreted provides crucial context for its biological activities. ontosight.ai Its ability to interact with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to modulate gene expression makes it a valuable tool for studying the signaling pathways that control cell growth, differentiation, and survival. ontosight.aiontosight.ai

Below is a data table summarizing key research findings related to N-ethyl-13-cis-retinamide:

| Research Area | Key Findings |

| Structure-Activity Relationship | Modification of the terminal group can separate cancer chemopreventive activity from teratogenic effects. nih.gov |

| Cellular Effects | Inhibits neoplastic transformation in certain in vitro models. nih.gov |

| Metabolism | The bioavailability of retinamides, including N-ethyl-13-cis-retinamide, was found to be lower than that of free acid retinoids in hamster studies. usu.edu |

| Receptor Interaction | Interacts with retinoid receptors to influence gene expression. ontosight.aiontosight.ai |

Structure

3D Structure

Properties

CAS No. |

75686-04-3 |

|---|---|

Molecular Formula |

C22H33NO |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

(2Z,4E,6E,8E)-N-ethyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |

InChI |

InChI=1S/C22H33NO/c1-7-23-21(24)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3,(H,23,24)/b11-8+,14-13+,17-10+,18-16- |

InChI Key |

WKYDOCGICAMTKE-HAPIZUAHSA-N |

Isomeric SMILES |

CCNC(=O)/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C |

Canonical SMILES |

CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Origin of Product |

United States |

Synthesis Methodologies and Chemical Derivatization for Research Applications

Established Synthetic Pathways for N-ethyl-13-cis-retinamide

The primary routes for synthesizing N-ethyl-13-cis-retinamide and related compounds begin with 13-cis-retinoic acid, a readily available precursor. These methods focus on activating the carboxylic acid group to facilitate amide bond formation.

The direct synthesis of 13-cis-retinamides from 13-cis-retinoic acid is a common and foundational approach. nih.gov This process involves the coupling of the 13-cis-retinoic acid with a desired amine, in this case, ethylamine (B1201723). To achieve this, the carboxylic acid must first be converted into a more reactive intermediate, as direct reaction with an amine is generally inefficient. A variety of coupling reagents can be employed to facilitate this transformation under mild conditions to avoid isomerization of the sensitive polyene chain. researchgate.net For instance, dicyclohexylcarbodiimide (B1669883) (DCC) has been utilized as a reagent for synthesizing pharmaceutically active retinamides. researchgate.net

To enhance the reactivity of the carboxylic acid group of 13-cis-retinoic acid, it is often converted into more reactive acylating agents such as an acid chloride or an activated imidazole (B134444) derivative. nih.govresearchgate.net

13-cis-Retinoyl Chloride: This intermediate is typically prepared by treating 13-cis-retinoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting 13-cis-retinoyl chloride is a highly reactive species that readily undergoes nucleophilic acyl substitution with ethylamine to yield N-ethyl-13-cis-retinamide. This method is efficient for preparing various retinamides on a large scale. nih.gov

13-cis-1-Retinoylimidazole: This alternative intermediate is formed by reacting 13-cis-retinoic acid with a reagent like carbonyldiimidazole. The resulting retinoylimidazole is also an effective acylating agent but is often considered milder and more selective than the corresponding acid chloride, which can be advantageous when working with sensitive substrates. nih.gov The reaction with ethylamine proceeds smoothly to form the desired amide.

The choice between these intermediates depends on the specific requirements of the synthesis, such as scale, desired purity, and the stability of other functional groups present in the molecule. nih.gov

Development of Novel 13-cis-Retinamide Analogs for Enhanced Preclinical Efficacy

Research into retinoids often involves the synthesis of novel analogs to improve biological activity, selectivity, and pharmacokinetic properties. This involves strategic modifications to the parent retinoid structure.

While direct research on C-4 heteroaryl substituents of N-ethyl-13-cis-retinamide is specific, broader studies on related synthetic retinoids, known as heteroarotinoids, provide a framework for this approach. nih.gov Heteroarotinoids incorporate a heteroatom, such as sulfur or oxygen, into a five- or six-membered ring within the retinoid structure. nih.gov These modifications have been shown to influence retinoid receptor specificity. For example, studies have demonstrated that the nature of the heteroatom and the size of the ring can confer greater specificity for different retinoic acid receptor (RAR) subtypes. nih.gov Applying this principle to the 13-cis-retinamide scaffold could lead to new analogs with tailored biological profiles.

The synthesis of a diverse library of amide derivatives is a key strategy in medicinal chemistry to explore structure-activity relationships. General methods for amide synthesis are well-established and can be applied to 13-cis-retinoic acid. sphinxsai.comyoutube.com These reactions typically involve coupling the carboxylic acid with a wide variety of primary and secondary amines. sphinxsai.com In addition to the acid chloride and activated imidazole methods, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used in modern synthesis to form amide bonds under mild conditions with high yields. researchgate.net This allows for the creation of a range of N-substituted 13-cis-retinamides, enabling researchers to investigate how changes in the amide substituent affect biological efficacy. nih.govresearchgate.net For example, novel retinamides have been synthesized directly from aminophenol derivatives and retinoic acid in a one-pot reaction. researchgate.net

Academic Characterization Techniques for Synthesized Retinamides

Following synthesis and purification, rigorous characterization is essential to confirm the identity, structure, and purity of N-ethyl-13-cis-retinamide and its analogs. A combination of spectroscopic and chromatographic techniques is employed for this purpose. researchgate.net Retinoids are known to be unstable in the presence of light, air, and heat, so proper handling during analysis is crucial. researchgate.netescholarship.org

The structural confirmation of synthesized retinamides relies on several key analytical methods. researchgate.net

| Technique | Information Provided |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Provides detailed information about the chemical environment of hydrogen atoms, confirming the overall structure and stereochemistry of the polyene chain. researchgate.net |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Determines the number and type of carbon atoms in the molecule, complementing the ¹H NMR data for complete structural elucidation. researchgate.net |

| MS (Mass Spectrometry) | Measures the mass-to-charge ratio of the molecule, confirming its molecular weight and providing fragmentation patterns that support the proposed structure. researchgate.net |

| UV-Visible Spectroscopy | Characterizes the conjugated polyene system, which is a hallmark of the retinoid structure. researchgate.net |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the amide C=O and N-H bonds. |

| HPLC (High-Performance Liquid Chromatography) | Used to assess the purity of the synthesized compound and to separate isomers. nih.gov |

Preclinical Investigations of Biological Activities of N Ethyl 13 Cis Retinamide

In Vitro Cellular and Organ Culture Models

Extensive literature searches did not yield specific preclinical data for the compound "Retinamide, N-ethyl-, 13-cis-" within the requested in vitro models. The available research focuses on structurally related retinoids, such as 13-cis-retinoic acid and other retinamide (B29671) derivatives. Therefore, the following sections, which are based on the user-provided outline, cannot be populated with scientifically accurate and specific findings for N-ethyl-13-cis-retinamide.

Assessment in Human Keratinocyte Clonal Growth Bioassay Systems

No studies specifically investigating the effects of N-ethyl-13-cis-retinamide on human keratinocyte clonal growth bioassay systems were identified.

Inhibition of Clonal Growth in Normal Human Keratinocytes and Squamous Carcinoma Cell Lines

There is no available data from preclinical studies on the inhibitory effects of N-ethyl-13-cis-retinamide on the clonal growth of either normal human keratinocytes or squamous carcinoma cell lines.

Evaluation in C3H/10T½ CL8 Mouse Fibroblast Neoplastic Transformation Assays

Scientific literature detailing the evaluation of N-ethyl-13-cis-retinamide in C3H/10T½ CL8 mouse fibroblast neoplastic transformation assays could not be located.

Modulation of Ornithine Decarboxylase (ODC) Enzyme Activity in Epidermal Models

Research specifically examining the modulation of ornithine decarboxylase (ODC) enzyme activity by N-ethyl-13-cis-retinamide in epidermal models is not present in the available scientific literature.

Effects on Cellular Adhesion in Experimental Cell Lines

There are no published findings on the effects of N-ethyl-13-cis-retinamide on cellular adhesion in experimental cell lines.

Investigations into Cell Proliferation, Differentiation, and Apoptosis in Specific Cancer Cell Lines

Specific investigations into the effects of N-ethyl-13-cis-retinamide on cell proliferation, differentiation, and apoptosis in any specific cancer cell lines have not been reported in the accessible scientific literature.

Mechanistic Elucidations of N Ethyl 13 Cis Retinamide Action

Interactions with Retinoid-Binding Proteins and Receptors

The interaction of N-ethyl-13-cis-retinamide with plasma retinol-binding protein (RBP) is a critical determinant of its transport and availability to target cells. RBP is the specific transport protein for retinol (B82714) (vitamin A) in the blood. gentian.com

Studies involving fluorometric titrations have established that the modification of the functional end group of retinol to create N-ethyl retinamide (B29671) does not result in an apparent loss of affinity for apoRBP. researchgate.net The N-ethyl retinamide molecule occupies the same position within the β-barrel structure of RBP as retinol. researchgate.net

Table 1: Binding Characteristics of N-ethyl retinamide to RBP

| Compound | Binding to RBP | Effect on RBP-Transthyretin Affinity |

| N-ethyl retinamide | No apparent loss of affinity compared to retinol | Abolishes or greatly reduces |

| Retinol | Binds to RBP | Forms a complex that binds to transthyretin |

The binding of N-ethyl retinamide to RBP, while not affecting the affinity for RBP itself, significantly disrupts the subsequent interaction between RBP and transthyretin. researchgate.net This disruption is a critical observation, as the RBP-transthyretin complex is essential for preventing the renal filtration of the low molecular weight RBP and for the proper transport of retinol in the circulation. The inability of the N-ethyl retinamide-RBP complex to effectively bind to transthyretin supports the hypothesis that the region around the entrance of the RBP β-barrel is directly involved in the interaction with transthyretin. researchgate.net This highlights the high degree of surface complementarity required for the RBP-transthyretin interaction, where even a small modification like the replacement of a hydroxyl group with an ethyl group can drastically affect protein-protein recognition. researchgate.net

Modulation of Intracellular Signaling Pathways

N-ethyl-13-cis-retinamide, like other retinoids, can influence intracellular signaling pathways that are crucial for cell growth, differentiation, and apoptosis.

Retinoids are known modulators of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis that is closely linked to cell proliferation. nih.govembopress.org While direct studies on N-ethyl-13-cis-retinamide's effect on ODC are limited, the actions of related retinoids provide insight. For instance, all-trans-retinoic acid has been shown to inhibit the induction of ODC activity and lower ODC mRNA levels in keratinocytes. nih.govnih.gov This regulation is partly mediated through the modulation of the epidermal growth factor (EGF) receptor signaling pathway, as some retinoids can decrease EGF binding to its receptor. nih.gov Given the structural similarities, it is plausible that N-ethyl-13-cis-retinamide could exert similar regulatory effects on ODC expression.

The influence of retinoids on the cell cycle is a key aspect of their biological activity. Studies on 13-cis-retinoic acid, a closely related compound, have demonstrated its ability to induce cell cycle arrest. nih.gov This is often accompanied by changes in the expression of key cell cycle regulatory proteins. For example, treatment of SEB-1 sebocytes with 13-cis-retinoic acid led to increased expression of the cell cycle inhibitor p21 and decreased expression of cyclin D1. nih.gov In other cell lines, such as HL-60 promyelocytic leukemia cells, 13-cis-retinoic acid has been shown to cause cell accumulation in the G0/G1 phase of the cell cycle, which is associated with a decrease in the expression of cyclin B1. nih.gov These findings suggest that retinoids can modulate cell cycle progression by targeting the expression of proteins that drive or inhibit transitions between different phases of the cell cycle.

Table 2: Effects of 13-cis-Retinoic Acid on Cell Cycle Proteins

| Cell Line | Effect of 13-cis-Retinoic Acid | Observed Outcome |

| SEB-1 sebocytes | Increased p21 expression, Decreased cyclin D1 expression | Cell cycle arrest |

| HL-60 cells | Decreased cyclin B1 expression | Accumulation of cells in G0/G1 phase |

| Cholangiocarcinoma cells | Increased p53 and p21 expression, Decreased cyclin B1 expression | Cell cycle arrest in G2/M phase |

Induction of Apoptotic Pathways in Target Cells

N-ethyl-13-cis-retinamide, as a member of the novel retinamide and Retinoic Acid Metabolism Blocking Agent (RAMBA) class of compounds, demonstrates a significant capacity to induce apoptosis, or programmed cell death, in susceptible target cells. nih.gov This pro-apoptotic activity is a cornerstone of its mechanism of action. Research on the closely related parent compound, 13-cis-retinoic acid, and other synthetic retinamides provides a framework for understanding this process.

Treatment of cancer cells with 13-cis-retinoic acid has been shown to trigger the appearance of apoptotic bodies and induce DNA fragmentation, which are classic hallmarks of apoptosis. nih.gov This process is underpinned by the modulation of key regulatory genes. Specifically, treatment can lead to an inhibitory effect on the expression of the anti-apoptotic protein Bcl-2, while simultaneously upregulating the expression of the pro-apoptotic p53 and caspase-3 genes. nih.gov The activation of caspase-3, a critical executioner caspase, is a pivotal step in the apoptotic cascade. nih.gov

Similarly, the novel retinamide VNLG-152, a potent analog, has been established to inhibit cancer cell growth by reducing proliferation and inducing apoptosis. biorxiv.org This induction of apoptosis is often linked to the downstream effects of its primary mechanisms, such as the degradation of survival-promoting proteins. nih.gov For instance, the suppression of the MNK-eIF4E pathway by these retinamides leads to a decrease in the expression of survival proteins like Bcl-2, thereby tipping the cellular balance towards apoptosis. nih.gov

Studies on human sebocytes have revealed that the apoptosis induced by 13-cis-retinoic acid follows a pathway that is independent of the classical retinoic acid receptors (RARs), an effect that cannot be replicated by other isomers like 9-cis or all-trans-retinoic acid. nih.govcore.ac.uk This suggests a unique signaling cascade initiated by the 13-cis configuration that contributes to its cell-killing capabilities.

Table 1: Effect of 13-cis-Retinoic Acid on Apoptotic Markers in B16F-10 Melanoma Cells

| Gene/Marker | Effect of Treatment | Implication |

|---|---|---|

| Bcl-2 | Expression inhibited | Reduces anti-apoptotic signals |

| p53 | Gene expression upregulated | Promotes pro-apoptotic signals |

| Caspase-3 | Gene expression upregulated | Activates execution phase of apoptosis |

| DNA Fragmentation | Induced | Hallmark of late-stage apoptosis |

Data synthesized from findings on the effects of 13-cis-retinoic acid on melanoma cells. nih.gov

Degradation of Mnk1/2 and Subsequent Suppression of Phosphorylated eIF4E (peIF4E)

A distinguishing mechanism of action for N-ethyl-13-cis-retinamide and related novel retinamides is their ability to act as potent degraders of MAP kinase-interacting kinases 1 and 2 (Mnk1/2). nih.govbiorxiv.org This action directly curtails the oncogenic potential of the eukaryotic translation initiation factor 4E (eIF4E), whose activity is critically dependent on phosphorylation at the serine 209 residue by Mnk kinases. nih.gov

The Mnk-eIF4E signaling axis is a crucial convergence point for multiple pathways, including the MAPK and PI3K pathways, that are frequently hyperactivated in cancer. mdpi.com Mnk1/2 are the exclusive kinases responsible for phosphorylating eIF4E. mdpi.com This phosphorylation event enhances the translation of a specific subset of mRNAs that encode proteins vital for cell proliferation, survival, and metastasis. nih.govmdpi.com

Novel retinamides, such as VNLG-152, exert their effect not by inhibiting the kinase activity of Mnk1/2, but by inducing their complete degradation. nih.govbiorxiv.org Recent studies have elucidated that this process is mediated by the upregulation of Synoviolin 1 (SYVN1), an E3 ubiquitin ligase. nih.gov VNLG-152 treatment increases SYVN1 levels, which in turn targets Mnk1/2 for ubiquitination and subsequent degradation by the proteasome. nih.govlarvol.com

The degradation of Mnk1/2 effectively eliminates the upstream kinase, leading to a significant reduction in the levels of phosphorylated eIF4E (peIF4E). nih.govnih.gov This suppression of eIF4E activity disrupts the eIF4F translation initiation complex and selectively inhibits the synthesis of malignancy-related proteins, such as cyclin D1 and Bcl-2. nih.govnih.gov This targeted protein degradation represents a novel therapeutic strategy, distinguishing these compounds from traditional kinase inhibitors. nih.govbiorxiv.org

Table 2: Impact of Novel Retinamides on the Mnk-eIF4E Signaling Pathway

| Target Protein | Effect of Retinamide Treatment | Downstream Consequence |

|---|---|---|

| SYVN1 (E3 Ligase) | Upregulated | Increased targeting of Mnk1/2 |

| Mnk1/2 | Ubiquitinated and Degraded | Elimination of eIF4E kinase |

| Phosphorylated eIF4E (peIF4E) | Strongly Decreased | Suppression of oncogenic mRNA translation |

| Cyclin D1, Bcl-2 | Expression Decreased | Inhibition of cell proliferation and survival |

This table summarizes the mechanism of Mnk1/2 degradation by novel retinamides like VNLG-152. nih.govnih.govnih.gov

Inhibition of Androgen Receptor (AR) Signaling Pathways in Specific Cellular Contexts

In addition to their other mechanisms, specific novel retinamides have demonstrated the ability to inhibit androgen receptor (AR) signaling, a critical driver in the progression of prostate cancer. nih.gov This activity is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where tumors continue to proliferate despite androgen deprivation therapies. mdpi.com

The novel retinamide VNLG-152 has been shown to effectively suppress the growth of aggressive CRPC tumor models. nih.gov Mechanistically, this is achieved through the inhibition of both full-length androgen receptor (f-AR) and the notoriously difficult-to-target androgen receptor splice variant-7 (AR-V7). nih.gov The expression of AR-V7 is a common mechanism of resistance to modern AR-targeted therapies. nih.gov

Treatment with VNLG-152 leads to a marked decrease in the expression of f-AR and AR-V7 proteins in tumors. nih.gov This, in turn, suppresses the downstream targets of AR signaling, including a reduction in the secretion of prostate-specific antigen (PSA), a key biomarker for prostate cancer. nih.gov This inhibition of the AR axis contributes significantly to the compound's anti-tumor effects in prostate cancer models. nih.gov

Furthermore, in studies using an AR-positive breast cancer model, these novel compounds were found to be more effective at inhibiting tumor growth than enzalutamide, a potent second-generation AR antagonist. larvol.comonclive.com This suggests a robust anti-AR activity that could be beneficial across different AR-driven cancers.

Delineation of Mechanisms Underlying Differential Biological Activities Compared to Other Retinoids

The biological activities of N-ethyl-13-cis-retinamide and other novel retinamides are mechanistically distinct from those of classical retinoids like all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid.

A primary difference lies in their interaction with nuclear retinoid receptors. Classical retinoids exert their effects on gene transcription primarily by binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs). researchgate.net In contrast, 13-cis-retinoic acid exhibits a very low binding affinity for these receptors. core.ac.uknih.gov This has led to the hypothesis that some of its effects may occur through receptor-independent pathways or that it may function as a pro-drug, isomerizing to the more active ATRA. researchgate.netnih.gov However, certain biological outcomes, such as the induction of apoptosis in sebocytes, are unique to the 13-cis isomer and are not blocked by RAR antagonists, confirming a distinct mechanism of action. nih.gov

Synthetic retinamides showcase further divergence. While natural retinoids like ATRA are potent regulators of cellular differentiation and often cause cytostasis, synthetic retinamides like fenretinide (B1684555) and novel Mnk-degrading retinamides are potent inducers of apoptosis. researchgate.net This fundamental difference in cellular outcome—apoptosis versus differentiation—is a key distinction.

The most profound mechanistic difference is the targeted protein degradation pathway engaged by novel retinamides like VNLG-152. nih.gov The degradation of Mnk1/2 is a mechanism not observed with classical retinoids. This approach of eliminating a key signaling node, rather than just inhibiting its activity or modulating gene transcription via nuclear receptors, represents a paradigm shift in retinoid pharmacology. It allows for the potent and sustained suppression of the eIF4E oncogenic pathway, an activity not associated with ATRA or other first-generation retinoids. nih.govbiorxiv.org

Table 3: Comparison of Mechanistic Activities of Retinoid Classes

| Mechanism | Classical Retinoids (e.g., ATRA) | 13-cis-Retinoic Acid | Novel Retinamides (e.g., N-ethyl-13-cis-retinamide) |

|---|---|---|---|

| Nuclear Receptor (RAR/RXR) Binding | High Affinity | Low Affinity | Low/No Affinity |

| Primary Cellular Outcome | Differentiation, Cytostasis | Apoptosis, Cytostasis | Apoptosis, Cytostasis |

| Mnk1/2 Degradation | No | No | Yes |

| peIF4E Suppression | Indirect/None | Indirect/None | Direct and Potent |

| AR/AR-V7 Inhibition | Limited Data | Limited Data | Yes |

This table provides a comparative overview of the distinct mechanisms of action across different classes of retinoids. nih.govnih.govresearchgate.netnih.govresearchgate.net

Structure Activity Relationship Sar Studies of N Ethyl 13 Cis Retinamide

Impact of Stereochemistry at the C13 Position on Biological Response

The geometry of the polyene side chain, specifically the stereochemistry at the C13 position, is a critical determinant of a retinoid's biological response. The difference between a cis and trans configuration at this position can lead to significant variations in activity, receptor binding affinity, and pharmacokinetic properties.

Research comparing 13-cis-retinoic acid with its all-trans isomer has shown that the 13-cis configuration generally leads to lower biological activity. For instance, 13-cis-retinoic acid displays a low binding affinity for both cellular retinoic acid-binding proteins and nuclear retinoid receptors when compared to all-trans-retinoic acid. nih.gov This difference in receptor interaction is a key factor in the generally lower potency of 13-cis isomers. However, some biological effects can be similar between the two isomers, which may be explained by the intracellular isomerization of the 13-cis form to the all-trans form, suggesting a potential prodrug relationship. nih.gov

In the context of teratogenicity, the stereochemistry at C13 is particularly impactful. Studies in mice have demonstrated that 13-cis-retinoic acid is only marginally teratogenic at high doses, whereas all-trans-retinoic acid is a potent teratogen at much lower doses. nih.gov This dramatic difference in teratogenic potential is largely attributed to pharmacokinetics; the placental transfer of the all-trans isomer to the embryo is far greater than that of the 13-cis isomer. nih.gov

A comparative study of nine different retinoids in rats provided direct evidence of the impact of C13 stereochemistry on the N-ethylretinamide scaffold. The study evaluated the teratogenic potential of N-ethylretinamide (NER), which has an all-trans configuration, and 13-cis-N-ethylretinamide (13CNER). Both compounds were found to induce only mild increases in the incidence of abnormal fetuses (10-20%) compared to highly teratogenic retinoids like all-trans-retinoic acid (TRA). nih.govnih.gov Notably, both NER and 13CNER were ranked as the least toxic compounds in this comparative analysis, indicating that for the N-ethylretinamide, the difference in stereochemistry at the C13 position did not lead to a dramatic divergence in teratogenic potential, with both isomers exhibiting low activity. nih.gov

Influence of the N-Ethyl Amide Group on the Compound's Activity Profile

Modification of the terminal carboxyl group of retinoic acid is a common strategy to alter the biological activity and toxicity profile of retinoids. The introduction of an N-ethyl amide group in place of the carboxylic acid function significantly modulates the compound's properties.

The teratogenic potential of retinoids with a derivatized carboxyl group, such as an amide, appears to be directly related to the rate of their metabolism back to the parent acid form. annualreviews.org A slower conversion to the free carboxylic acid could lead to a less potent teratogenic profile. This suggests that the N-ethyl amide group in N-ethyl-13-cis-retinamide likely contributes to its low teratogenic activity by being a poor substrate for amidase enzymes, thus limiting the systemic exposure to the more active retinoic acid.

In a comparative study, various retinamides with different substituents on the amide nitrogen were evaluated for teratogenicity. nih.govnih.gov Among the five retinamides tested, N-ethylretinamide (NER) and 13-cis-N-ethylretinamide (13CNER) were found to be the least toxic. nih.gov This indicates that the N-ethyl group, compared to other substituents like N-(4-hydroxyphenyl), N-tetrazol-5-yl, and N-butyl, confers a lower activity profile in this specific toxicological endpoint.

Correlations between Specific Structural Modifications and Biological Activity in Defined Bioassays

The teratogenicity assessment in pregnant Wistar rats serves as a crucial in vivo bioassay to determine the developmental toxicity of retinoids. Data from a comparative study allows for the correlation of specific structural features with the observed biological outcomes. nih.govnih.gov The assay involved administering the retinoids on days 10 and 11 of gestation and examining the fetuses on day 22 for abnormalities. nih.gov

The results demonstrated a clear structure-activity relationship. Retinoids with a free carboxylic acid group, such as all-trans-retinoic acid (TRA) and 13-cis-retinoic acid (13CRA), were significantly more potent teratogens than the amide-derivatized compounds. Within the retinamides, the nature of the N-substituent played a key role. N-ethylretinamide (NER) and 13-cis-N-ethylretinamide (13CNER) showed the lowest teratogenic activity among all compounds tested.

| Compound | Configuration | Terminal Group | Dose (mg/kg) | Incidence of Abnormal Fetuses (%) |

|---|---|---|---|---|

| all-trans-Retinoic acid (TRA) | all-trans | Carboxylic Acid | 25 | 50-100 |

| 13-cis-Retinoic acid (13CRA) | 13-cis | Carboxylic Acid | 100 | 50-100 |

| N-(4-hydroxyphenyl)-retinamide (4HPR) | all-trans | Amide | 300 | 50-100 |

| N-butylretinamide (NBR) | all-trans | Amide | 300 | 20-50 |

| N-ethylretinamide (NER) | all-trans | Amide | 300 | 10-20 |

| 13-cis-N-ethylretinamide (13CNER) | 13-cis | Amide | 300 | 10-20 |

Data sourced from Turton et al., 1992. nih.govnih.gov

The correlation is clear: the combination of a 13-cis configuration and an N-ethyl amide terminal group results in a significantly attenuated teratogenic response in this bioassay.

Relationship between Structural Features and Observed Teratogenic Potential in Experimental Models

The teratogenic potential of retinoids is highly dependent on specific structural features, which influence both their pharmacokinetic behavior and their interaction with nuclear receptors. Experimental models have established a clear hierarchy of teratogenicity based on these features.

The Terminal Group: The presence of a free carboxylic acid at the terminus of the polyene chain is a primary determinant of high teratogenic potency. annualreviews.org Modification of this group to an amide, as in N-ethyl-13-cis-retinamide, generally reduces teratogenicity. The low teratogenic potential of N-ethylretinamide and its 13-cis isomer suggests that the N-ethyl amide moiety is a key feature in mitigating this toxicity. nih.gov

A generalized ranking of the in vivo teratogenic toxicity of several retinoids was established based on a comprehensive evaluation in rats, confirming the influence of these structural characteristics. nih.gov

| Rank | Compound |

|---|---|

| 1 (Most Toxic) | all-trans-Retinoic acid (TRA) |

| 2 | Etretinate (ETR) |

| 3 | Acitretin (ACIT) |

| 4 | 13-cis-Retinoic acid (13CRA) |

| 5 | N-(4-hydroxyphenyl)-retinamide (4HPR) |

| 6 | N-tetrazol-5-ylretinamide (TZR) = N-butylretinamide (NBR) |

| 7 (Least Toxic) | N-ethylretinamide (NER) = 13-cis-N-ethylretinamide (13CNER) |

Ranking based on data from Turton et al., 1992. nih.gov

Pharmacokinetic and Metabolic Studies in Experimental Models

Absorption and Distribution Characteristics in Animal Systems

Following oral administration in pregnant hamsters, N-ethyl-13-cis-retinamide (CNERA) and its all-trans isomer demonstrate specific absorption and distribution patterns. oup.com After administering 11.4 mg/kg of radiolabeled CNERA via intubation, radioactivity was observed to accumulate in the maternal bladder and liver. oup.com While the concentration of the parent CNERA in the plasma decreased to levels that were no longer detectable within 12 hours of dosing, its metabolites persisted. oup.com These findings suggest that while the parent compound is cleared from the plasma relatively quickly, it distributes to certain maternal tissues, and its metabolic products have a more prolonged presence in circulation. oup.com

In studies comparing different classes of retinoids in mice, N-(2-hydroxyethyl)retinamide, another retinamide (B29671), showed tissue levels that reached their maximum within 30 minutes to 2 hours and were generally higher than those in serum, persisting for long periods in tissues like the liver, kidneys, and testes. nih.govnih.gov Conversely, 13-cis-retinoic acid levels in tissues peaked earlier (15-30 minutes) and then declined rapidly. nih.gov

| Tissue | Observation | Citation |

|---|---|---|

| Maternal Bladder | Accumulation of radioactivity | oup.com |

| Maternal Liver | Accumulation of radioactivity | oup.com |

| Maternal Plasma | Parent CNERA levels became non-detectable within 12 hours | oup.com |

| Embryonic/Fetal Tissues | No evidence of preferential accumulation | oup.com |

In Vivo Metabolism of N-ethyl-13-cis-retinamide and its Isomers

The metabolism of N-ethyl-13-cis-retinamide involves isomerization and the formation of persistent metabolites, but notably, not conversion to retinoic acid. oup.com

In vivo studies have confirmed that cis/trans isomerization occurs at the C13 position for N-ethyl-13-cis-retinamide. oup.com Following administration of CNERA to pregnant hamsters, conversion to its all-trans isomer, N-ethyl-all-trans-retinamide (NERA), was observed. oup.com However, this isomerization is not a complete conversion; studies indicate that the parent retinamide and its C13 isomer together account for only about 15–20% of the total administered dose, suggesting that other metabolic pathways are predominant. oup.com The isomerization of 13-cis-retinoic acid to all-trans-retinoic acid is also a well-documented central event in its metabolism in rats. nih.gov

A key characteristic of N-ethyl-13-cis-retinamide metabolism is the prolonged presence of its biotransformation products. oup.com In pregnant hamsters, while the parent retinamide was cleared from the plasma within 12 hours, its metabolites remained at near-peak concentrations for an extended period, up to 96 hours, at the termination of the study. oup.com This indicates a significantly slower elimination rate for the metabolites compared to the parent compound. oup.com

A critical aspect of the metabolic profile of N-ethyl-13-cis-retinamide is the lack of conversion to its acidic counterpart. oup.com Studies in pregnant hamsters showed that the administration of N-ethyl-13-cis-retinamide did not lead to detectable concentrations of circulating 13-cis-retinoic acid or all-trans-retinoic acid in the plasma. oup.com This metabolic stability distinguishes it from other retinoids and is considered a significant factor in its pharmacological profile. oup.com

Placental Permeability and Fetal Exposure in Gestational Models

Studies utilizing radiolabeled N-ethyl-13-cis-retinamide in pregnant hamsters have demonstrated that the compound and/or its metabolites can cross the placental barrier. oup.com Radioactivity associated with the administered retinamide was detected in embryonic and fetal tissues, confirming placental permeability. oup.com

However, the research also indicated that there was no preferential accumulation of the compound or its metabolites in these fetal tissues. oup.com The study concluded that the reduced teratogenic potential of retinamides like N-ethyl-13-cis-retinamide, when compared to acidic retinoids such as retinoic acid, cannot be attributed to a reduced capacity for placental transfer. oup.com This is in contrast to studies with 13-cis-retinoic acid in mice, where the placental transfer of its more teratogenic isomer, all-trans-retinoic acid, was found to be significantly greater. nih.gov

Comparative Bioavailability of Retinamides Versus Retinoic Acids in Preclinical Studies

Direct comparative bioavailability data between N-ethyl-13-cis-retinamide and 13-cis-retinoic acid is limited, but pharmacokinetic studies of each compound class provide insights. In hamsters, N-ethyl-13-cis-retinamide was shown to have a lower teratogenic potency than an equivalent oral dose of 13-cis-retinoic acid. oup.com While the parent N-ethyl-13-cis-retinamide is cleared from plasma within 12 hours, its metabolites persist for at least 96 hours. oup.com

Comparative Analyses with Other Retinoids in Academic Research Contexts

Comparison with Natural Retinoids (e.g., All-trans-Retinoic Acid, 13-cis-Retinoic Acid, Retinol)

The therapeutic utility of natural retinoids is often accompanied by significant side effects, prompting the development of synthetic analogs like N-ethyl-13-cis-retinamide with potentially improved therapeutic indices.

Differential Efficacy in Various In Vitro Bioassays

While direct, extensive comparative data on the in vitro efficacy of N-ethyl-13-cis-retinamide across a wide range of bioassays is not as abundant as for its more studied counterparts, the broader class of retinamides has been evaluated. Generally, the biological activity of retinoids is mediated through their interaction with nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).

Natural retinoids such as all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid are potent activators of these receptors. In contrast, 13-cis-retinoic acid shows lower binding affinity for these receptors. openmedicinalchemistryjournal.com The antiproliferative and pro-apoptotic effects of retinoids are often linked to this receptor activation. For instance, in human keratinocyte cell culture models, both ATRA and 13-cis-retinoic acid have demonstrated similar effects on cell growth, promoting proliferation at low densities and exhibiting antiproliferative effects in transformed keratinocytes. openmedicinalchemistryjournal.com

In studies on human neuroblastoma cells, all-trans-, 9-cis-, and 13-cis-retinoic acid all inhibited cellular proliferation, with 13-cis-retinoic acid being the most effective in this particular model. nih.gov Furthermore, 13-cis-retinoic acid has been shown to induce apoptosis in melanoma cells by modulating the expression of key regulatory genes like bcl-2, p53, and caspase-3. nih.gov The efficacy of N-ethyl-13-cis-retinamide in similar in vitro cancer cell models remains an area requiring more focused research to draw direct comparisons.

Contrasting Activities in In Vivo Carcinogenesis Models

In vivo studies have provided more direct comparisons between N-ethyl-13-cis-retinamide (often referred to as ethyl retinamide (B29671) in studies) and natural retinoids in the context of cancer chemoprevention. A key study investigated the effects of three retinoids, including 13-cis-retinoic acid and ethyl retinamide, on tracheal carcinogenesis induced by N-methyl-N-nitrosourea in hamsters. nih.gov

The results of this study indicated a notable difference in the outcomes. While the control group on a standard lab meal had a tracheal epithelial neoplasm incidence of 10/63, the groups receiving 13-cis-retinoic acid and ethyl retinamide showed incidences of 22/61 and 24/63, respectively. nih.gov The incidence of carcinomas was also higher in the retinoid-treated groups compared to the control. nih.gov This particular study did not demonstrate a cancer-preventive effect for either 13-cis-retinoic acid or ethyl retinamide in this specific model and under the tested conditions. nih.gov It is important to note that the chemopreventive activity of retinoids can be highly dependent on the animal model, the target organ, and the specific retinoid being tested. researchgate.netnih.gov

| Treatment Group | Incidence of Tracheal Epithelial Neoplasms | Incidence of Tracheal Carcinomas |

|---|---|---|

| Lab Meal (Control) | 10/63 | 4/63 |

| 13-cis-Retinoic Acid | 22/61 | 12/61 |

| Ethyl Retinamide | 24/63 | 12/63 |

| N-(2-hydroxyethyl)retinamide | 17/62 | 11/62 |

Distinct Profiles in Developmental Toxicology Studies

One of the most significant distinctions between N-ethyl-13-cis-retinamide and its natural acidic counterparts lies in the realm of developmental toxicology. Natural retinoids, particularly all-trans-retinoic acid and 13-cis-retinoic acid, are known teratogens, capable of causing birth defects. nih.govaltex.orgnih.gov

In stark contrast, studies in pregnant hamsters have demonstrated that both N-ethyl-all-trans-retinamide and its 13-cis congener, N-ethyl-13-cis-retinamide, failed to induce teratogenic effects, even at doses where an equivalent amount of all-trans- or 13-cis-retinoic acid produced a significant teratogenic response. oup.com This lack of teratogenicity is a crucial finding, suggesting that the structural modification at the terminal carboxyl group of the retinoic acid molecule can ameliorate this significant adverse effect. nih.gov

Further investigations into the pharmacokinetics revealed that while the radioactive label from [3H]N-ethyl-13-cis-retinamide and its metabolites does cross the placenta, there is no preferential accumulation in embryonic or fetal tissues. oup.com This indicates that the reduced teratogenic potential of retinamides is not due to a lack of placental transfer but rather to intrinsic differences in their biological activity at the embryonic level. oup.com Studies have also shown that retinamides are not metabolized to detectable levels of their corresponding retinoic acids in the circulation. oup.com

| Compound | Teratogenic Effect |

|---|---|

| All-trans-Retinoic Acid | Significant teratogenic response |

| 13-cis-Retinoic Acid | Significant teratogenic response |

| N-ethyl-all-trans-retinamide | Failed to induce terata |

| N-ethyl-13-cis-retinamide | Failed to induce terata |

Comparison with Other Synthetic Retinamides and Analogs

The family of synthetic retinamides is diverse, with various modifications to the amide group influencing their biological profiles.

Evaluation of Relative Potency and Selectivity in Diverse Biological Systems

Comparative studies of various synthetic retinamides have been conducted, primarily in the context of cancer cell growth inhibition and apoptosis induction. While specific data for N-ethyl-13-cis-retinamide is limited in these direct comparisons, studies on other N-alkyl and N-aryl retinamides provide valuable insights into structure-activity relationships.

For instance, a study comparing a series of retinamides for their ability to inhibit the growth of human head and neck and lung cancer cells found that N-(2-carboxyphenyl)retinamide (2CPR) was significantly more potent than N-(4-hydroxyphenyl)retinamide (4HPR or fenretinide) in some cell lines. aacrjournals.org This suggests that the nature of the substituent on the amide nitrogen plays a critical role in determining the cytotoxic potency of these compounds. The relative potency of N-ethyl-13-cis-retinamide in such assays would be a valuable addition to the understanding of this class of compounds.

Exploration of Differential Mechanistic Pathways Among Analogs

The mechanisms of action for synthetic retinamides can differ from each other and from natural retinoids. For example, the well-studied retinamide, fenretinide (B1684555) (4HPR), is thought to induce apoptosis through pathways that can be both dependent on and independent of retinoic acid receptors, often involving the generation of reactive oxygen species (ROS). aacrjournals.orgnih.gov

In contrast, the more potent retinamide, 2CPR, was found to induce apoptosis without the production of ROS, and its effects could be blocked by an RAR pan-antagonist, suggesting a mechanism more directly tied to RAR signaling. aacrjournals.org The mechanistic pathways of N-ethyl-13-cis-retinamide have not been as extensively characterized. However, the lack of teratogenicity, despite placental transfer, strongly suggests a mechanistic divergence from the classical pathways of retinoic acid-induced developmental toxicity. oup.com It is hypothesized that the amide linkage prevents the molecule from being a substrate for the cellular machinery that leads to the teratogenic effects of the acidic retinoids.

Historical Perspectives and Future Research Directions for N Ethyl 13 Cis Retinamide

Historical Trajectory and Key Milestones in N-ethyl-13-cis-retinamide Research

The journey of retinoid research began with the discovery of Vitamin A and its essential role in various physiological processes. mdpi.com A significant surge in the development of synthetic retinoid derivatives occurred in the latter half of the 20th century, driven by the quest for compounds with improved therapeutic indices for conditions ranging from acne to cancer. mdpi.com

A pivotal moment in the history of 13-cis-retinamides, the class of compounds to which N-ethyl-13-cis-retinamide belongs, was the work described in a 1984 publication in the Journal of Pharmaceutical Sciences. This research detailed the synthesis of several 13-cis-retinamides from 13-cis-retinoic acid. nih.gov This indicates that the initial synthesis and exploration of compounds like N-ethyl-13-cis-retinamide likely occurred during this period of intensive research into retinoid analogs for potential use in cancer chemoprevention. nih.gov

The primary motivation for synthesizing amide derivatives of retinoic acid was to create compounds with different physicochemical properties, potentially leading to altered biological activity, distribution, and toxicity profiles compared to the parent acid. While extensive research has been conducted on parent retinoids like 13-cis-retinoic acid (isotretinoin) and other retinamides such as N-(4-hydroxyphenyl)retinamide (fenretinide), specific historical milestones and dedicated research trajectories for N-ethyl-13-cis-retinamide are not extensively documented in publicly available scientific literature. nih.govcancernetwork.com Its development is best understood as part of a broader scientific endeavor to explore the structure-activity relationships within the retinoid class.

Unresolved Research Questions and Identified Knowledge Gaps

Despite the foundational work in the synthesis of 13-cis-retinamides, significant knowledge gaps persist, particularly for specific derivatives like N-ethyl-13-cis-retinamide. The lack of dedicated studies on this compound means that many fundamental questions remain unanswered.

Key Unresolved Questions:

Pharmacokinetics and Metabolism: Detailed pharmacokinetic profiles of N-ethyl-13-cis-retinamide in preclinical models and humans are not available. Understanding its absorption, distribution, metabolism, and excretion is crucial for any potential therapeutic development.

Mechanism of Action: While retinoids generally exert their effects through nuclear receptors (RARs and RXRs), the specific receptor binding affinity and downstream molecular targets of N-ethyl-13-cis-retinamide have not been elucidated. nih.gov It is unknown if it acts as a pro-drug for 13-cis-retinoic acid or possesses intrinsic activity.

Biological Activity Spectrum: The full range of biological effects of N-ethyl-13-cis-retinamide is yet to be determined. Its potential efficacy in dermatological conditions, cancer chemoprevention, or other therapeutic areas remains unexplored.

Comparative Efficacy and Safety: There is no data comparing the therapeutic efficacy and safety profile of N-ethyl-13-cis-retinamide with its parent compound, 13-cis-retinoic acid, or other well-studied retinamides.

The following interactive table summarizes the key knowledge gaps for N-ethyl-13-cis-retinamide:

Interactive Data Table: Knowledge Gaps in N-ethyl-13-cis-retinamide Research| Research Area | Specific Unanswered Questions |

| Pharmacology | What are the absorption, distribution, metabolism, and excretion (ADME) properties? What are its primary metabolites? |

| Molecular Biology | Does it bind to and activate retinoid receptors (RARs, RXRs)? Does it modulate gene expression similarly to other retinoids? |

| Therapeutic Potential | Does it have anti-proliferative effects on cancer cells? Does it have applications in treating skin disorders? |

| Toxicology | What is its acute and chronic toxicity profile? Does it exhibit the same side effects as other retinoids? |

Promising Avenues for Future Academic Investigation and Discovery

The existing knowledge gaps surrounding N-ethyl-13-cis-retinamide present numerous opportunities for future research. A systematic investigation of this compound, guided by the extensive knowledge of the broader retinoid field, could yield valuable scientific insights and potentially lead to new therapeutic agents.

Promising Research Directions:

In Vitro Characterization: Initial studies should focus on characterizing the basic biological properties of N-ethyl-13-cis-retinamide. This would involve cell-based assays to determine its cytotoxicity against various cancer cell lines and its effects on cellular differentiation and proliferation in keratinocytes. nih.gov

Receptor Binding and Activation Studies: Investigating the binding affinity and activation of retinoic acid receptors (RARα, RARβ, RARγ) and retinoid X receptors (RXRα, RXRβ, RXRγ) is essential to understand its molecular mechanism of action. nih.gov

Preclinical In Vivo Studies: Should in vitro studies show promise, subsequent research in animal models would be warranted to evaluate its pharmacokinetic profile, in vivo efficacy in cancer or dermatological models, and to establish a preliminary safety profile.

Structure-Activity Relationship (SAR) Studies: N-ethyl-13-cis-retinamide can serve as a scaffold for the synthesis of novel retinamide (B29671) derivatives. researchgate.net By systematically modifying the N-alkyl substituent, researchers could explore how this chemical group influences biological activity and potentially develop compounds with enhanced selectivity and reduced toxicity. nih.gov

The following interactive table outlines potential future research projects for N-ethyl-13-cis-retinamide:

Interactive Data Table: Future Research Directions for N-ethyl-13-cis-retinamide| Research Phase | Proposed Investigation | Potential Outcome |

| Discovery & Preclinical | Synthesis and purification of N-ethyl-13-cis-retinamide for research purposes. | Availability of a well-characterized compound for further studies. |

| In vitro screening against a panel of cancer cell lines (e.g., breast, lung, prostate). | Identification of potential anti-cancer activity. | |

| Assessment of effects on keratinocyte proliferation and differentiation. | Elucidation of potential dermatological applications. | |

| Receptor binding assays for RAR and RXR subtypes. | Understanding of the molecular mechanism of action. | |

| Pharmacokinetic and toxicity studies in rodent models. | Determination of the compound's in vivo behavior and safety. | |

| Translational | Development of optimized formulations for improved delivery. | Enhanced bioavailability and therapeutic efficacy. |

| Efficacy studies in animal models of specific diseases (e.g., skin cancer, psoriasis). | Proof-of-concept for therapeutic utility. |

Q & A

Basic: What are the validated analytical methods for quantifying Retinamide, N-ethyl-, 13-cis- in biological matrices, and how can researchers optimize these protocols?

Methodological Answer:

- Use reverse-phase HPLC coupled with mass spectrometry (HPLC-MS) for quantification, employing a C18 column and acetonitrile/water gradient elution. Validate the method using spiked biological samples to assess recovery rates (≥85%) and limit of detection (LOD < 10 ng/mL) .

- Optimize sample preparation via protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) to minimize matrix interference. Include internal standards like deuterated retinamide analogs for precision .

Basic: How should researchers design a dose-response study to evaluate the cytotoxicity of Retinamide, N-ethyl-, 13-cis- in cancer cell lines?

Methodological Answer:

- Select cell lines with confirmed retinoid receptor expression (e.g., RAR-γ) and establish a logarithmic concentration range (e.g., 1 nM–100 μM). Use MTT or resazurin assays for viability measurements at 24-, 48-, and 72-hour intervals .

- Include positive controls (e.g., all-trans retinoic acid) and vehicle controls (DMSO < 0.1%). Normalize data to cell count or protein content to mitigate plate-to-plate variability .

Advanced: How can researchers resolve contradictions in reported biological activity data for Retinamide, N-ethyl-, 13-cis- across different experimental models?

Methodological Answer:

- Conduct meta-analysis of primary literature to identify variables such as cell type specificity, retinoid receptor isoform expression, or metabolic stability differences. Use tools like SciFinder or Reaxys to collate data .

- Validate conflicting results via orthogonal assays (e.g., apoptosis markers vs. cell cycle analysis) and standardized protocols (e.g., ATCC cell line authentication). Apply statistical tests (ANOVA with post-hoc correction) to assess significance of discrepancies .

Advanced: What molecular mechanisms underlie the differential effects of Retinamide, N-ethyl-, 13-cis- compared to other retinoids in modulating gene expression?

Methodological Answer:

- Perform RNA-seq or ChIP-seq to map transcriptional targets in retinoid-sensitive cells (e.g., neuroblastoma lines). Compare binding affinity to retinoid receptors (RAR/RXR) using surface plasmon resonance (SPR) .

- Investigate metabolic stability via LC-MS to assess intracellular persistence of the compound. Co-culture with CYP450 inhibitors (e.g., ketoconazole) to evaluate enzymatic degradation pathways .

Basic: What strategies ensure reproducibility in synthesizing Retinamide, N-ethyl-, 13-cis- and confirming its geometric isomerism?

Methodological Answer:

- Follow stereospecific synthesis protocols using palladium-catalyzed coupling for the ethylamide group. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

- Confirm 13-cis configuration using NMR (NOESY for spatial proximity analysis) and compare with reference spectra from databases like SciFinder . Purity (>95%) should be verified via HPLC with diode-array detection .

Advanced: How can structure-activity relationship (SAR) studies improve the therapeutic index of Retinamide, N-ethyl-, 13-cis- derivatives?

Methodological Answer:

- Synthesize analogs with modifications to the ethylamide group or polyene chain. Test in vitro activity (e.g., IC50 in proliferation assays) and in silico docking simulations (AutoDock Vina) to predict receptor binding .

- Prioritize compounds with reduced cytotoxicity in non-malignant cells (e.g., fibroblasts) and improved metabolic stability in liver microsome assays. Use QSAR models to guide iterative design .

Basic: What are the best practices for conducting a literature review on Retinamide, N-ethyl-, 13-cis- to identify research gaps?

Methodological Answer:

- Use SciFinder or Reaxys to search CAS RN 20638-84-0 and related keywords (e.g., "retinamide derivatives," "13-cis isomer"). Filter results to peer-reviewed journals and exclude patents/industrial sources .

- Organize findings thematically (e.g., synthesis, mechanisms, toxicity) and annotate conflicting data. Identify gaps such as limited in vivo pharmacokinetic studies or lack of combination therapy trials .

Advanced: How can researchers integrate Retinamide, N-ethyl-, 13-cis- into combination therapies while avoiding antagonistic interactions?

Methodological Answer:

- Design synergy screens using fixed-ratio drug combinations (e.g., retinamide + cisplatin) and analyze via Chou-Talalay method. Calculate combination indices (CI < 1 indicates synergy) .

- Assess overlapping toxicity profiles using transcriptomics (e.g., apoptosis pathways) and validate in co-culture models. Prioritize combinations with non-overlapping resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.